3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that features a sulfonyl group attached to a fluorophenyl ring and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions.
Coupling Reaction: The piperazine derivative is then coupled with 4-phenylpiperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Formation: The final step involves the reaction of the coupled product with propanone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of sulfonyl and piperazine moieties with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one: Lacks the sulfonyl group, which may affect its biological activity.
3-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interaction with biological targets.
3-(4-Methylphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one:
Uniqueness
The presence of both the sulfonyl group and the fluorophenyl ring in 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-8-18(9-7-16)26(24,25)15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDOCMEYWHNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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